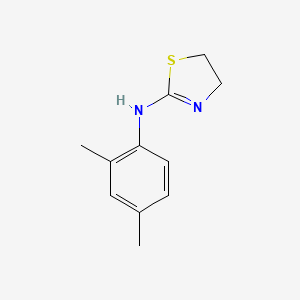

2,4-Xylidinothiazoline

Beschreibung

2,4-Xylidinothiazoline is a compound of interest in pharmacological research, particularly noted for its application as an anesthetic agent in veterinary studies. It is referenced in the context of humane euthanasia protocols for sheep, where it is administered at a dosage of 1 mg/kg . However, the provided evidence lacks explicit structural or physicochemical data for this compound, necessitating comparisons with structurally analogous compounds such as 4-thiazolidinones and their derivatives.

Eigenschaften

CAS-Nummer |

56242-62-7 |

|---|---|

Molekularformel |

C11H14N2S |

Molekulargewicht |

206.31 g/mol |

IUPAC-Name |

N-(2,4-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H14N2S/c1-8-3-4-10(9(2)7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

PMDCFIKMSPLBMG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=NCCS2)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC2=NCCS2)C |

Andere CAS-Nummern |

56242-62-7 |

Synonyme |

2,4-XT 2,4-xylidinothiazoline 2-(2,4-xylidino)-2-thiazoline 2-(2,6-dimethylphenylamine)-4,5-dihydro-1,3-thiazole jing song ling jingsongling |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Xylidinothiazoline can be synthesized through the cyclization of thiourea with chloroacetaldehyde or α,β-dichloroethyl ether . The reaction typically involves the following steps:

Addition of Reactants: Thiourea and chloroacetaldehyde (or α,β-dichloroethyl ether) are added to a reaction vessel containing hot water.

Reflux: The mixture is refluxed for about 2 hours with constant stirring.

Cooling and Neutralization: After refluxing, the mixture is cooled, and a sodium hydroxide solution is added to make the solution alkaline.

Crystallization: The product, this compound, crystallizes out of the solution.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Xylidinothiazoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Halogens or alkylating agents are used for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Xylidinothiazoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Xylidinothiazoline involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Core Thiazolidine Ring Systems

- 4-Thiazolidinone: Contains a thiazolidine ring with a carbonyl group at the 4-position. Molecular formula: C₃H₅NOS, molecular weight: 103.143 g/mol .

- 2,4-Xylidinothiazoline: Presumed to feature a thiazoline ring (unsaturated thiazolidine) substituted with a 2,4-xylidino group (dimethylaniline derivative). Exact molecular data are unavailable in the evidence.

Substituted Thiazolidinone Derivatives

- Les-6222: A 4-thiazolidinone derivative with a nitrobenzylidene and thiazol-2-ylimino substituent.

- Compound 62329-65-1: A complex 4-thiazolidinone derivative with dimethylaminophenyl and oxadiazole substituents. Molecular formula: C₂₂H₂₁N₅O₂S₂, molecular weight: 451.56 g/mol .

| Compound | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Thiazolidinone | Thiazolidine + C=O | None (parent structure) | C₃H₅NOS | 103.143 |

| Les-6222 | Thiazolidinone | 5-[(Z)-(4-nitrobenzylidene)], thiazol-2-yl | Not provided | Not provided |

| 62329-65-1 | Thiazolidinone | Dimethylaminophenyl, oxadiazole | C₂₂H₂₁N₅O₂S₂ | 451.56 |

| This compound | Thiazoline (inferred) | 2,4-dimethylaniline | Not provided | Not provided |

Pharmacological Activities

4-Thiazolidinones

This compound

- Anesthetic Use: Specifically cited for inducing anesthesia in sheep at 1 mg/kg . No evidence of antimicrobial or anticancer activity is provided.

Critical Analysis of Evidence Gaps

Structural Data for this compound: No spectroscopic (NMR, IR) or crystallographic data are available, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.